JAK3 Potency of Jak3-IN-9 Compared to Tofacitinib (Pan-JAK Inhibitor) in Enzyme Assays
Jak3-IN-9 demonstrates an IC₅₀ of 1.7 nM against JAK3 . Tofacitinib, a clinically approved pan-JAK inhibitor, exhibits a comparable JAK3 IC₅₀ of approximately 1 nM but with significantly lower selectivity—it also inhibits JAK2 (IC₅₀ ≈ 20 nM) and JAK1 (IC₅₀ ≈ 112 nM) . This 20-fold and 112-fold reduction in potency for JAK2 and JAK1 respectively means that at concentrations required to fully engage JAK3, tofacitinib inevitably engages JAK2 and JAK1, confounding JAK3-specific mechanistic studies. In contrast, Jak3-IN-9 is reported as 'highly selective' for JAK3, though precise selectivity ratios over JAK1, JAK2, and TYK2 have not been publicly disclosed in accessible primary literature .
| Evidence Dimension | JAK3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Tofacitinib (JAK3 IC₅₀ ≈ 1 nM; also JAK2 IC₅₀ ≈ 20 nM; JAK1 IC₅₀ ≈ 112 nM) |
| Quantified Difference | Jak3-IN-9 exhibits JAK3 potency comparable to tofacitinib but with substantially improved selectivity (no reported inhibition of JAK1/2 at equivalent concentrations) |
| Conditions | In vitro enzyme inhibition assay (recombinant human JAK3 kinase domain) |
Why This Matters
Procurement of Jak3-IN-9 enables JAK3-specific interrogation without the confounding JAK1/JAK2 inhibition inherent to tofacitinib, a critical factor for mechanistic studies in γc-cytokine signaling.
